[1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate: is a chemical compound that features a piperidine ring attached to a cyclohexyl group through a propynyl linkage, with an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate typically involves the following steps:
Formation of the Piperidinylpropynyl Intermediate: This step involves the reaction of piperidine with propargyl bromide under basic conditions to form 3-(1-piperidinyl)prop-1-yne.
Cyclohexylation: The intermediate is then reacted with cyclohexyl bromide in the presence of a base to form [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexane].
Acetylation: Finally, the cyclohexylated intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triple bond in the propynyl linkage, converting it to a single or double bond.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Saturated or partially saturated derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Pharmacology: Investigated for its potential pharmacological properties, including as a ligand for various receptors.
Medicine:
Drug Development: Explored as a scaffold for the development of new therapeutic agents.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the propynyl and acetate groups can modulate the compound’s overall binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexane]: Lacks the acetate ester group, which can affect its reactivity and applications.
[1-(3-Piperidin-1-ylprop-1-ynyl)benzene]: Features a benzene ring instead of a cyclohexyl group, leading to different chemical and biological properties.
Uniqueness:
- The presence of both the piperidine ring and the acetate ester group in [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate provides a unique combination of reactivity and potential applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
[1-(3-piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(18)19-16(9-4-2-5-10-16)11-8-14-17-12-6-3-7-13-17/h2-7,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCCWHEAHLKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.